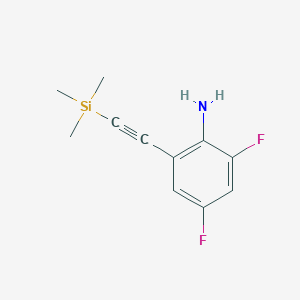

2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline is a chemical compound with the molecular formula C11H13F2NSi . It has a molecular weight of 225.31 g/mol . The IUPAC name for this compound is 2,4-difluoro-6-(2-trimethylsilylethynyl)aniline .

Synthesis Analysis

The synthesis of 2-((trimethylsilyl)ethynyl)aniline derivatives, which is a similar compound to the one , can be prepared by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C11H13F2NSi/c1-15(2,3)5-4-8-6-9(12)7-10(13)11(8)14/h6-7H,14H2,1-3H3 . The Canonical SMILES representation is CSi(C)C#CC1=C(C(=CC(=C1)F)F)N . Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 225.07853228 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 15 .Aplicaciones Científicas De Investigación

Synthesis and Polymerization

- Polymer Synthesis : 2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline is utilized in the synthesis of poly(organophosphazenes). The trimethylsilyl groups are removed to give acetylene-substituted polyphosphazenes, which are soluble and thermally curable under moderate conditions (Chang, Rhee, Cheong, & Yoon, 1992).

Chemical Synthesis and Analysis

- Chemical Reactions : The compound is used in various chemical syntheses, including the preparation of substituted anilines and as an intermediate in reactions with germanium, tin, and lead dichlorides (Vaňkátová, Broeckaert, de Proft, Olejnik, Turek, Padělková, & Růžička, 2011).

- Synthesis of Quinolines : It facilitates the synthesis of 4-alkoxy-2-arylquinolines, a reaction proceeding smoothly in alcoholic solvents in the presence of sulfuric acid (Wang, Peng, Liu, Zhao, Su, & Zhu, 2009).

- Development of Chemodosimeters : Used in synthesizing BODIPY(CCTMS)2, a selective chemodosimeter for fluoride ions, demonstrating a change in color, absorption, and emission bands (Rao, Mobin, & Ravikanth, 2010).

- Synthesis of Indole and Benzofuran Derivatives : Important in the palladium-catalyzed synthesis of 2-allylindole and 2-allylbenzofuran derivatives (Chakraborty, Jyothi, & Sinha, 2014).

Medicinal and Biological Research

- Antibacterial Activities : Sugar-containing platinum ethynyl complexes synthesized using this compound have shown good resistivity against various bacteria, indicating potential antibacterial applications (Paul, Ahmad, Khan, & Younus, 2016).

Photochemistry and Photophysics

- Photophysical Properties : The compound is used in synthesizing novel planar and star-shaped molecules, showing potential in the field of photovoltaics and optoelectronics due to their luminescent properties (Niu, Lu, Sun, & Li, 2013).

- Fluorescent Thermometry : A derivative of this compound shows potential as a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).

Propiedades

IUPAC Name |

2,4-difluoro-6-(2-trimethylsilylethynyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NSi/c1-15(2,3)5-4-8-6-9(12)7-10(13)11(8)14/h6-7H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOZAEFORBJZEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C(=CC(=C1)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616032 |

Source

|

| Record name | 2,4-Difluoro-6-[(trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline | |

CAS RN |

684250-21-3 |

Source

|

| Record name | 2,4-Difluoro-6-[(trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.